molecular formula C8H10N4O B584368 3,5,6-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 140911-18-8

3,5,6-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B584368
CAS No.: 140911-18-8
M. Wt: 178.195
InChI Key: SBSRYDVWQTYLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,6-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring The presence of three methyl groups at positions 3, 5, and 6 further distinguishes this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of solvents such as ethanol and methanol, and the reactions are typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3,5,6-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,6-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit the activity of enzymes such as c-Met kinase, which is involved in cell signaling pathways that regulate cell growth and survival. By inhibiting these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,6-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is unique due to its specific substitution pattern with three methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows it to interact with different molecular targets and exhibit unique properties compared to other triazolopyrazine derivatives .

Properties

CAS No.

140911-18-8

Molecular Formula

C8H10N4O

Molecular Weight

178.195

IUPAC Name

3,5,6-trimethyl-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

InChI

InChI=1S/C8H10N4O/c1-4-5(2)12-6(3)10-11-7(12)8(13)9-4/h1-3H3,(H,9,13)

InChI Key

SBSRYDVWQTYLFL-UHFFFAOYSA-N

SMILES

CC1=C(N2C(=NN=C2C(=O)N1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.